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Introduction

Azadiradione, a tetracyclic triterpenoid predominantly found in the neem tree (Azadirachta
indica), has garnered significant interest for its diverse pharmacological activities.[1] As with
any potential therapeutic agent, a thorough understanding of its Absorption, Distribution,
Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for its development as a safe
and effective drug. In the early stages of drug discovery, in silico computational methods
provide a rapid and cost-effective means to predict these properties, allowing for the early
identification of potential liabilities and guiding further experimental studies.[2][3]

This technical guide provides a comprehensive overview of the predicted ADMET properties of
Azadiradione using various in silico tools. All quantitative data is summarized in structured
tables, and detailed methodologies for the cited computational experiments are provided.
Additionally, logical workflows and relationships are visualized using Graphviz diagrams to
facilitate a clear understanding of the prediction processes.

Predicted Physicochemical and Pharmacokinetic
Properties of Azadiradione

The physicochemical and pharmacokinetic properties of a drug candidate are crucial
determinants of its biological fate. In silico tools such as SwissADME are widely used to predict
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these parameters.[4] The following tables summarize the predicted properties of Azadiradione.

Physicochemical Properties

These properties influence a compound's solubility, permeability, and overall bioavailability.

Property Predicted Value Reference Tool
Molecular Formula C28H3405 SwissADME
Molecular Weight 450.57 g/mol SwissADME
Heavy Atom Count 33 SwissADME
Aromatic Heavy Atom Count 6 SwissADME
Fraction Csp3 0.61 SwissADME
Rotatable Bond Count 3 SwissADME
Hydrogen Bond Acceptors 5 SwissADME
Hydrogen Bond Donors 0 SwissADME
Molar Refractivity 123.01 SwissADME
Topological Polar Surface Area ]

(TPSA) 75.99 A2 SwissADME

Lipophilicity

Lipophilicity, a key factor in membrane permeability and distribution, is expressed as the
logarithm of the partition coefficient (Log P). Various computational models are used for its
prediction.
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Prediction Model Predicted Log P Reference Tool
iLOGP 3.69 SwissADME
XLOGP3 3.53 SwissADME
WLOGP 3.96 SwissADME
MLOGP 2.92 SwissADME
SILICOS-IT 4.31 SwissADME
Consensus Log P 3.68 SwissADME
Water Solubility

The solubility of a compound in water affects its absorption and formulation. It is typically
expressed as the logarithm of the molar solubility (Log S).

Prediction Model Predicted Log S Solubility Class Reference Tool

ESOL -4.65 Moderately soluble SwissADME

Al -4.98 Moderately soluble SwissADME

SILICOS-IT -5.34 Poorly soluble SwissADME
Pharmacokinetics

These parameters predict how the body processes a drug, including its absorption, distribution,
and metabolism.
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Property Prediction Reference Tool
Gastrointestinal (Gl) ) )
) High SwissADME
Absorption
Blood-Brain Barrier (BBB) ]
No SwissADME
Permeant
P-glycoprotein (P-
giyeop (P-op) Yes SwissADME
Substrate
CYP1AZ2 Inhibitor No SwissADME
CYP2C19 Inhibitor No SwissADME
CYP2C9 Inhibitor Yes SwissADME
CYP2D6 Inhibitor No SwissADME
CYP3A4 Inhibitor Yes SwissADME
Skin Permeation (Log Kp) -5.89 cm/s SwissADME

Drug-Likeness and Medicinal Chemistry Properties

In silico models assess a compound's "drug-likeness" based on established rules derived from
the properties of known drugs. These rules help to filter out compounds with undesirable
characteristics early in the discovery process.

Drug-Likeness
Rule Prediction Violations Reference Tool
Lipinski's Rule of Five  Yes 0 SwissADME
Ghose Filter Yes 0 SwissADME
Veber Filter Yes 0 SwissADME
Egan Filter Yes 0 SwissADME
Muegge Filter No 1 (TPSA > 150 A?) SwissADME
Bioavailability Score 0.55 - SwissADME
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Medicinal Chemistry

This section highlights potential issues related to the compound's structure that might interfere
with biological assays or indicate metabolic instability.

Property Prediction Reference Tool

PAINS (Pan-Assay

Interference Compounds) 0 alerts SwissADME
Brenk 0 alerts SwissADME
Lead-likeness No (1 violation: Log P > 3.5) SwissADME
Synthetic Accessibility 5.23 SwissADME

Predicted Toxicity Profile of Azadiradione

Early assessment of potential toxicity is crucial to avoid late-stage drug development failures.
Various in silico models can predict a range of toxicity endpoints.

Toxicity Endpoint Prediction Reference Tool

hERG Inhibition

hERG I Inhibitor No preADMET

hERG Il Inhibitor No preADMET

Mutagenicity

Ames Test Non-mutagen preADMET

Carcinogenicity

Carcinogenicity (Mouse) Non-carcinogen preADMET

Carcinogenicity (Rat) Non-carcinogen preADMET

Experimental Protocols for In Silico Predictions
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The following sections detail the methodologies employed by the primary in silico tools used to
generate the ADMET profile of Azadiradione.

SwissADME Protocol

SwissADME is a free web-based tool that provides predictions for physicochemical properties,
pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[4]

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for
Azadiradione is submitted to the SwissADME web server.

Physicochemical Descriptors: The server calculates a range of 2D and 3D descriptors,
including molecular weight, number of hydrogen bond donors and acceptors, and topological
polar surface area (TPSA).[4]

Lipophilicity Prediction: Five different predictive models (iLOGP, XLOGP3, WLOGP, MLOGP,
and SILICOS-IT) are used to estimate the octanol/water partition coefficient (Log P). A
consensus Log P is then calculated from these values.[4]

Water Solubility Prediction: Three different models (ESOL, Ali, and SILICOS-IT) are
employed to predict the aqueous solubility (Log S).[4]

Pharmacokinetics Prediction:

o Gl Absorption and BBB Permeation: These are predicted using the BOILED-Egg model,
which is a graphical representation of lipophilicity (WLOGP) versus polarity (TPSA).[4]

o P-gp Substrate and CYP Inhibition: Predictions are made using Support Vector Machine
(SVM) models trained on large datasets of known substrates/non-substrates and
inhibitors/non-inhibitors.[4]

Drug-Likeness Evaluation: The molecule is evaluated against several established drug-
likeness rules, including Lipinski's Rule of Five, Ghose, Veber, Egan, and Muegge filters.[4]

Medicinal Chemistry Analysis: The structure is screened for the presence of PAINS (Pan-
Assay Interference Compounds) and Brenk structural alerts, which are substructures known
to cause issues in assays or indicate potential toxicity.[4]
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o Output: The results are presented in a comprehensive report that includes all the predicted
parameters and a "Bioavailability Radar" for a quick visual assessment of drug-likeness.[4]

preADMET Protocol

preADMET is a web-based application for predicting various ADME and toxicity properties of
chemical compounds.[5]

e Input: The 2D structure of Azadiradione is provided to the preADMET server, typically in
MOL or SDF format, or as a SMILES string.

o Molecular Descriptor Calculation: The software calculates a wide array of molecular
descriptors from the input structure.[6]

o ADME Prediction:

o Absorption: Models for Caco-2 cell permeability, MDCK cell permeability, and human
intestinal absorption (HIA) are used.[7]

o Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB)
penetration are generated.[7]

» Toxicity Prediction:

o Mutagenicity: An in silico Ames test is performed to predict the mutagenic potential of the
compound.[7]

o Carcinogenicity: Models trained on rodent carcinogenicity data (mouse and rat) are used
to predict the carcinogenic potential.[7]

o hERG Inhibition: The potential for the compound to inhibit the hERG potassium channel is
assessed using predictive models.

o OQutput: The server provides a detailed report of the predicted ADME and toxicity values.

Visualizations
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The following diagrams illustrate key workflows and relationships in the in silico ADMET
prediction process.
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Caption: General workflow for in silico ADMET prediction of Azadiradione.
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Caption: Evaluation of Azadiradione's drug-likeness based on multiple rules.
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Caption: Predicted inhibitory profile of Azadiradione against major CYP isozymes.

Conclusion

The in silico prediction of Azadiradione's ADMET properties provides valuable insights for its
potential as a drug candidate. The predictions suggest that Azadiradione has favorable
physicochemical properties, high gastrointestinal absorption, and generally good drug-likeness,
adhering to Lipinski's Rule of Five with no violations. However, potential liabilities have also
been identified, including its predicted role as a P-glycoprotein substrate and an inhibitor of
CYP2C9 and CYP3A4, which could lead to drug-drug interactions. The predicted toxicity profile
is favorable, with no alerts for mutagenicity or carcinogenicity.

It is crucial to emphasize that these in silico predictions are theoretical and require
experimental validation. Nevertheless, this comprehensive computational assessment serves
as a critical first step in the drug development pipeline, enabling a more informed and targeted
approach to subsequent in vitro and in vivo studies. The data presented in this guide provides a
solid foundation for researchers and drug development professionals to advance the
investigation of Azadiradione as a potential therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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